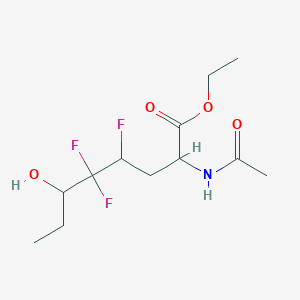![molecular formula C15H15N B14366560 1,2,3-Trimethyl-1H-benzo[g]indole CAS No. 91584-98-4](/img/structure/B14366560.png)
1,2,3-Trimethyl-1H-benzo[g]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-1H-benzo[g]indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzo ring fused to an indole core with three methyl groups attached at positions 1, 2, and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-1H-benzo[g]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole to its corresponding indoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinone derivatives, which can have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-1H-benzo[g]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-1H-benzo[g]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 2,3,3-Trimethyl-4,5-benzoindolenine
- 2,3,3-Trimethylnaphtho[1,2-d]pyrrole
Uniqueness
1,2,3-Trimethyl-1H-benzo[g]indole is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other indole derivatives, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91584-98-4 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1,2,3-trimethylbenzo[g]indole |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)15-13(10)9-8-12-6-4-5-7-14(12)15/h4-9H,1-3H3 |
InChI-Schlüssel |
BFRYBUCMYAYPBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=CC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


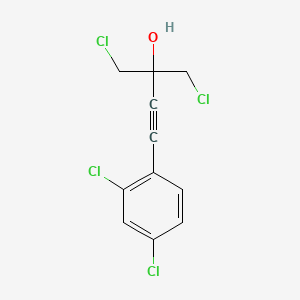
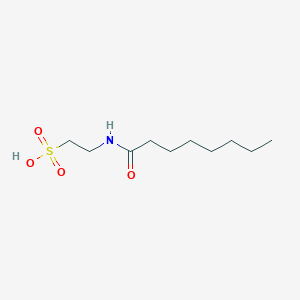
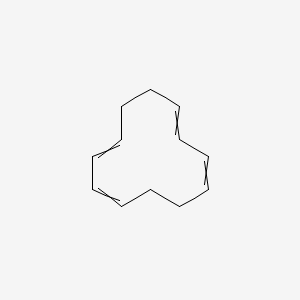
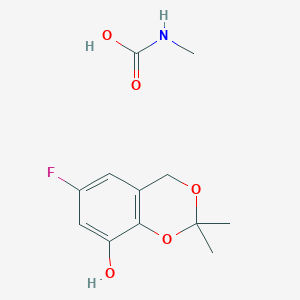
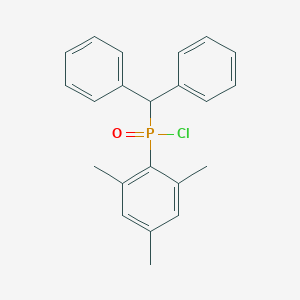
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
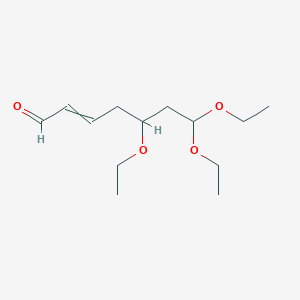
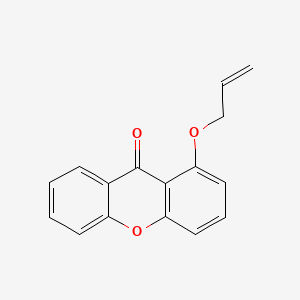
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
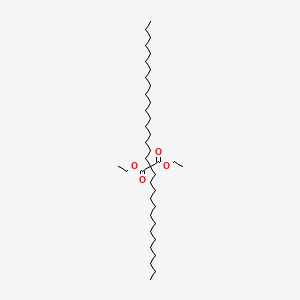
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
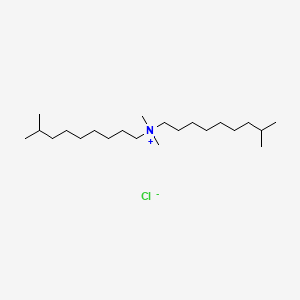
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
